1-(2-Chloro-5-methoxy-4-nitrophenyl)ethanone
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Overview
Description
1-(2-Chloro-5-methoxy-4-nitrophenyl)ethanone is an organic compound with the molecular formula C9H8ClNO4 It is characterized by the presence of a chloro, methoxy, and nitro group attached to a phenyl ring, along with an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-5-methoxy-4-nitrophenyl)ethanone typically involves the following steps:
Nitration: The starting material, 2-chloro-5-methoxyacetophenone, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position relative to the methoxy group.
Purification: The reaction mixture is then neutralized, and the product is extracted and purified using recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-5-methoxy-4-nitrophenyl)ethanone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles (amines, thiols), solvents like ethanol or dimethylformamide (DMF).
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed:
Reduction: 1-(2-Chloro-5-methoxy-4-aminophenyl)ethanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-(2-Chloro-5-hydroxy-4-nitrophenyl)ethanone.
Scientific Research Applications
1-(2-Chloro-5-methoxy-4-nitrophenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-5-methoxy-4-nitrophenyl)ethanone involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the chloro and methoxy groups can influence the compound’s binding affinity to proteins and enzymes. The ethanone group can undergo nucleophilic addition reactions, making the compound versatile in different chemical environments.
Comparison with Similar Compounds
1-(2-Chloro-5-methoxyphenyl)ethanone: Lacks the nitro group, resulting in different reactivity and applications.
1-(2-Chloro-4-nitrophenyl)ethanone:
1-(2-Chloro-5-nitrophenyl)ethanone: Lacks the methoxy group, leading to variations in its chemical behavior.
Uniqueness: 1-(2-Chloro-5-methoxy-4-nitrophenyl)ethanone is unique due to the combination of chloro, methoxy, and nitro groups on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H8ClNO4 |
---|---|
Molecular Weight |
229.62 g/mol |
IUPAC Name |
1-(2-chloro-5-methoxy-4-nitrophenyl)ethanone |
InChI |
InChI=1S/C9H8ClNO4/c1-5(12)6-3-9(15-2)8(11(13)14)4-7(6)10/h3-4H,1-2H3 |
InChI Key |
OQJJCFAAPMMZJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1Cl)[N+](=O)[O-])OC |
Origin of Product |
United States |
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